(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of functional groups such as the hydroxyethoxy and nitro groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the hydroxyethoxy and nitro groups through nucleophilic substitution and nitration reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethoxy group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in various biochemical processes, resulting in altered metabolic pathways.
Gene Expression: Regulation of gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- (8R,9S,13S,14S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-16-yl
Uniqueness
The uniqueness of (8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethoxy and nitro groups allows for unique interactions with molecular targets and pathways, distinguishing it from other similar compounds.
Properties
CAS No. |
80082-66-2 |
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Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H25NO5/c1-20-9-8-13-12-4-6-17(26-11-10-22)19(21(24)25)15(12)3-2-14(13)16(20)5-7-18(20)23/h4,6,13-14,16,22H,2-3,5,7-11H2,1H3/t13-,14-,16+,20+/m1/s1 |
InChI Key |
LHXXLCRYWVMSTM-NKSTXHLWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OCCO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OCCO |
Origin of Product |
United States |
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